Sodium chromate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

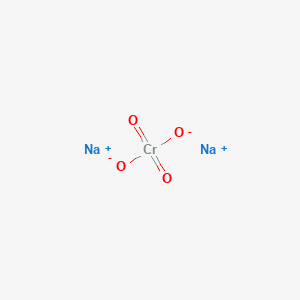

Sodium chromate is an inorganic compound with the chemical formula Na₂CrO₄. It appears as a yellow hygroscopic solid and can form tetra-, hexa-, and decahydrates. This compound is a significant intermediate in the extraction of chromium from its ores and is widely used in various industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: Sodium chromate is typically produced by roasting chromium ores in the presence of sodium carbonate. The reaction can be represented as:

2Cr2O3+4Na2CO3+3O2→4Na2CrO4+4CO2

This process converts chromium into a water-extractable form, leaving behind iron oxides. The reaction temperature is typically around 1100°C .

Industrial Production Methods: For industrial production, a mixture of chromite ore, sodium hydroxide, and sodium nitrate can be used at lower temperatures (around 350°C). This method is more suitable for lab and small-scale preparations .

Types of Reactions:

属性

CAS 编号 |

7775-11-3 |

|---|---|

分子式 |

CrNa2O4 |

分子量 |

160.922 g/mol |

IUPAC 名称 |

disodium;dioxido(dioxo)(51Cr)chromium-51 |

InChI |

InChI=1S/Cr.2Na.4O/q;2*+1;;;2*-1/i1-1;;;;;; |

InChI 键 |

PXLIDIMHPNPGMH-PJWPDVOUSA-N |

SMILES |

[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |

手性 SMILES |

[O-][51Cr](=O)(=O)[O-].[Na+].[Na+] |

规范 SMILES |

[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |

颜色/形态 |

Yellow orthorhombic crystals |

密度 |

2.723 at 77 °F (USCG, 1999) 2.723 at 25 °C/4 °C 2.7 g/cm³ |

熔点 |

794 °C 762 °C |

| 7775-11-3 10034-82-9 12680-48-7 |

|

物理描述 |

Sodium chromate appears as a yellow crystalline solid. Used to make pigments for paints and inks, other chemicals, and as a wood preservative. YELLOW HYGROSCOPIC CRYSTALS. |

Pictograms |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

相关CAS编号 |

10034-82-9 (tetrahydrate) 12680-48-7 (cpd with unspecified MF) 13517-17-4 (decahydrate) |

保质期 |

Stable under recommended storage conditions. |

溶解度 |

87.6 g/100 g water at 25 °C In water, 44.3 wt% at 20 °C 873 g/L water at 30 °C 3.44 g/L methanol at 25 °C Slightly soluble in ethanol Solubility in water, g/100ml at 20 °C: 53 (good) |

同义词 |

Chromic Acid (H2CrO4) Sodium Salt; Chromium Disodium Oxide; Chromium Sodium Oxide (CrNa2O4); Disodium Chromate; Disodium Chromate (Na2CrO4); Sodium Chromate; Sodium Chromate (Na2(CrO4)); Sodium Chromate (VI); Sodium Chromium Oxide (Na2CrO4) |

产品来源 |

United States |

Q1: What is the molecular formula and weight of sodium chromate?

A1: The molecular formula of this compound is Na2CrO4, and its molecular weight is 161.97 g/mol.

Q2: Does this compound exhibit any characteristic spectroscopic properties?

A2: While specific spectroscopic data isn't detailed in the provided research, this compound solutions are known for their distinctive yellow color due to the presence of the chromate ion (CrO42-). This color can be attributed to its UV-Vis absorption characteristics. []

Q3: What are the limitations of this compound as a corrosion inhibitor?

A3: Despite its effectiveness, this compound leaks pose a significant environmental concern, categorized as Unusual Occurrences (UO) under CERCLA regulations when spills exceed a certain volume within a 24-hour period. []

Q4: What is the role of this compound in the production process of other chromium compounds?

A4: this compound serves as a crucial intermediate in producing other chromium compounds. For instance, it can be converted to sodium dichromate (Na2Cr2O7) through treatment with sulfuric acid. []

Q5: Can you elaborate on the industrial applications of this compound?

A5: this compound finds use in various industries, including wood preservation, drilling muds, cutting oils, water treatment, textile dyeing, inks, paints, and leather tanning. []

Q6: What are the environmental concerns associated with this compound?

A6: this compound is recognized for its toxicity, particularly its potential to contaminate water and soil. It poses a significant threat to both human and environmental health. [, ]

Q7: What measures can be taken to mitigate the environmental impact of this compound?

A7: Research has focused on developing alternative methods for this compound production that minimize waste generation and utilize recycled materials. For example, one approach involves using chromic waste from various sources, such as tannery waste, to produce this compound. [, ]

Q8: What factors influence the solubility of this compound?

A8: The solubility of this compound is influenced by factors like temperature and the presence of other compounds. For instance, its solubility decreases with increasing concentrations of sodium hydroxide (NaOH) and methanol (CH3OH). [, ]

Q9: How is this compound typically quantified?

A9: Analytical techniques like Inductively Coupled Plasma Mass Spectrometry (ICPMS) are employed to quantify chromium, providing insights into the cellular uptake and interaction of chromium with DNA. []

Q10: How are trace impurities like aluminum and silicon removed from this compound solutions?

A10: Research suggests that trace impurities like aluminum and silicon can be removed from this compound solutions using reactions at both atmospheric and high pressures. This process involves adjusting the elemental ratios of impurities, temperature, and reaction time. []

Q11: What are the known toxicological effects of this compound?

A11: this compound is known for its toxicity, particularly its detrimental effects on the respiratory system, potentially leading to ulcerations, shortness of breath, bronchitis, pneumonia, and asthma. It also poses risks to the gastrointestinal tract, liver, kidneys, and immune system. []

Q12: What are the carcinogenic properties of this compound?

A12: this compound is classified as a human carcinogen, linked to an elevated risk of lung cancer and cancer of the sinonasal cavity. Its particulate forms, such as lead chromate, are of particular concern. [, ]

Q13: How is this compound utilized in gastrointestinal transit studies?

A13: Radioactive this compound (Na2CrO4) labeled with Chromium-51 (Cr51) has been investigated as a marker for gastrointestinal transit studies. Its inert nature and lack of absorption from the gastrointestinal tract make it suitable for such applications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine](/img/structure/B153893.png)